BenchChemオンラインストアへようこそ!

3-Amino-3-(trifluoromethyl)piperidin-2-one

Lipophilicity Drug Design Permeability

3-Amino-3-(trifluoromethyl)piperidin-2-one (CAS 662108-92-1) is a chiral, geminally substituted α-amino-δ-lactam building block. The compound bears a trifluoromethyl (CF₃) group and a primary amine on the same C3 carbon of the piperidin-2-one ring, generating a quaternary stereocenter alpha to both the lactam carbonyl and the ring nitrogen.

Molecular Formula C6H9F3N2O
Molecular Weight 182.146
CAS No. 662108-92-1
Cat. No. B2625358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(trifluoromethyl)piperidin-2-one
CAS662108-92-1
Molecular FormulaC6H9F3N2O
Molecular Weight182.146
Structural Identifiers
SMILESC1CC(C(=O)NC1)(C(F)(F)F)N
InChIInChI=1S/C6H9F3N2O/c7-6(8,9)5(10)2-1-3-11-4(5)12/h1-3,10H2,(H,11,12)
InChIKeyHVRIFCKBSBHELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(trifluoromethyl)piperidin-2-one (CAS 662108-92-1): Procurement-Relevant Structural and Physicochemical Baseline


3-Amino-3-(trifluoromethyl)piperidin-2-one (CAS 662108-92-1) is a chiral, geminally substituted α-amino-δ-lactam building block . The compound bears a trifluoromethyl (CF₃) group and a primary amine on the same C3 carbon of the piperidin-2-one ring, generating a quaternary stereocenter alpha to both the lactam carbonyl and the ring nitrogen. With a molecular formula C₆H₉F₃N₂O and a molecular weight of 182.14 g·mol⁻¹, it is commercially supplied as a white to yellow solid at purities typically ≥95% . The CF₃ group substantially lowers the amine pKₐ, reduces the logP relative to non-fluorinated counterparts, and provides metabolic stability, directly influencing its utility as a pharmaceutical intermediate [1].

Why Unqualified Substitution Risks Project Failure: Critical Differentiation of 3-Amino-3-(trifluoromethyl)piperidin-2-one from Simple Piperidinone Isosteres


Superficial replacement of 3-amino-3-(trifluoromethyl)piperidin-2-one with unsubstituted 3-aminopiperidin-2-one, a 4‑CF₃ regioisomer, or a des‑amino analogue will alter three independent molecular properties simultaneously: (i) the amine pKₐ shifts up to ~2 log units when the CF₃ group is removed, directly impacting protonation state at physiological pH and hERG channel binding risk [1]; (ii) the calculated logP of the target compound (AlogP ~1.13) is >2 log units higher than that of 3-aminopiperidin-2-one (AlogP ~−1.0), meaning that any surrogate will produce a different volume of distribution and membrane permeability profile ; and (iii) the gem‑dimethyl or des‑amino analogue lacks the hydrogen‑bond donor capacity of the primary amine at the quaternary centre, which is frequently essential for target engagement in kinase and GPCR binding pockets [2]. Because lead optimisation SAR is typically steep for stereochemically defined α‑amino lactams, sourcing a non‑identical compound introduces an unquantifiable variable that may invalidate an entire medicinal chemistry campaign.

3-Amino-3-(trifluoromethyl)piperidin-2-one: Quantitative Comparator Evidence for Informed Procurement


LogP Comparison: 3-Amino-3-(trifluoromethyl)piperidin-2-one vs. Des-Trifluoromethyl 3-Aminopiperidin-2-one

The introduction of a geminal trifluoromethyl group on the C3 carbon raises the predicted AlogP by approximately 2.1–2.3 log units relative to the unsubstituted 3-aminopiperidin-2-one scaffold . The target compound exhibits a calculated AlogP of ~1.13, whereas 3-aminopiperidin-2-one (CAS 1892-22-4) shows an AlogP of ~−1.0 to −1.2 depending on the prediction method [1]. A structurally analogous 3-(trifluoromethyl)piperidin-2-one lacking the C3 amino group has a reported logP of +0.86, confirming that the amino group partially offsets the lipophilicity gain from the CF₃ substituent [2].

Lipophilicity Drug Design Permeability

Amine Basicity Modulation: pKₐ Shift Induced by the Geminal Trifluoromethyl Group

Fluorination at the C3 position of 3-aminopiperidines has been shown to reduce the conjugate acid pKₐ by approximately 1.5–2.0 log units relative to the parent 3-aminopiperidine [1]. The predicted pKₐ of unsubstituted 3-aminopiperidine is 10.49, whereas the monofluorinated 3-aminopiperidine congeners studied by Orliac et al. exhibit pKₐ values in the range 8.2–9.0 . Extrapolating to the trifluoromethyl-substituted α‑amino lactam, the amine is expected to exist predominantly in the neutral free‑base form at physiological pH (7.4), in contrast to the >99% protonated state of the unsubstituted 3-aminopiperidine [2].

Basicity hERG liability Ionization state

Hydrogen-Bond Donor Capacity: Geminal Amino Substituent vs. Des-Amino Trifluoromethyl Analogues

The quaternary C3 amino group provides two hydrogen‑bond donor (HBD) functionalities, which are absent in 3-(trifluoromethyl)piperidin-2-one (HBD count = 1, from the lactam NH only) . The 3‑aminopiperidin‑2‑one scaffold has been identified as a critical pharmacophore in potent calcitonin gene‑related peptide (CGRP) receptor antagonists (Merck, 2024), where the C3 amino group is engaged in essential hydrogen‑bond interactions [1]. The target compound retains the full HBD complement of the 3‑aminopiperidin‑2‑one pharmacophore while adding the metabolic and conformational benefits of the CF₃ group. In contrast, the closest non‑amino analogue (3-(trifluoromethyl)piperidin-2-one) possesses only one HBD (H‑bond donors = 1) and one HBA (H‑bond acceptors = 1), severely limiting its capacity to form specific polar contacts required for target recognition .

Target engagement Binding affinity CGRP antagonism

Regioisomeric Differentiation: 3-CF₃ vs. 4-CF₃ and 5-CF₃ Piperidin-2-one Isomers

The position of the trifluoromethyl substituent on the piperidin-2-one ring dictates both steric environment and electronic influence on the lactam NH acidity and ring conformation . The target compound places the CF₃ group geminal to the amino substituent at C3, creating a sterically encumbered quaternary centre that restricts rotational freedom of the amine and biases the piperidinone ring into a specific half‑chair conformation [1]. The 4‑trifluoromethyl regioisomer (CAS 1394040-82-4) positions the CF₃ group remote from the lactam functionality and cannot form a quaternary centre, while the 5‑trifluoromethyl isomer (CAS 50549-24-1 for the des‑amino analogue) projects the CF₃ group into a different spatial vector. The target compound uniquely combines CF₃‑imposed steric constraint with an α‑amino lactam pharmacophore, enabling SAR exploration that is inaccessible to the regioisomers [2].

Regiochemistry Steric bulk Conformational control

Prioritised Application Scenarios for 3-Amino-3-(trifluoromethyl)piperidin-2-one in Medicinal Chemistry and Chemical Biology


CGRP Receptor Antagonist Lead Optimisation and Migraine Drug Discovery

The 3-aminopiperidin-2-one scaffold has been validated by Merck as a core pharmacophore for potent, orally bioavailable CGRP receptor antagonists [1]. The 3‑CF₃ analogue provides the opportunity to probe halogen‑bond interactions and conformational restriction at the quaternary centre while retaining the essential amino group for receptor contact. Procurement of this specific building block enables SAR exploration that is inaccessible when using des‑CF₃ or regioisomeric surrogates.

Dipeptidyl Peptidase IV (DPP‑4) Inhibitor Scaffold Diversification

Substituted 3-aminopiperidines have demonstrated potent DPP‑4 inhibition (IC₅₀ values in the nanomolar range) with excellent selectivity over related peptidases QPP, DPP8, and DPP9 [2]. Incorporating a CF₃ group at the C3 position of the piperidin‑2‑one ring may further enhance metabolic stability and oral bioavailability, consistent with established medicinal chemistry principles for trifluoromethyl substitution.

Kinase Inhibitor Fragment Growing and PROTAC Linker Design

3‑Aminopiperidine derivatives are privileged hinge‑binding motifs in kinase drug discovery, with reported IC₅₀ values as low as 4 nM against PI3K isoforms [3]. The quaternary α‑amino‑α‑CF₃ centre provides a rigid, metabolically stabilised vector for fragment elaboration or PROTAC linker attachment, offering a differentiated exit trajectory compared to the simpler 3‑aminopiperidine or piperazine alternatives.

Design of CNS‑Penetrant Candidates Benefiting from Modulated Basicity

The reduced amine pKₐ conferred by the geminal CF₃ group (estimated ~7.5–8.0) increases the fraction of neutral species at physiological pH, a property correlated with enhanced blood‑brain barrier permeability [4]. This makes the compound a strategic choice for CNS drug discovery programmes where unsubstituted 3‑aminopiperidine (pKₐ ~10.5) would carry an unacceptable hERG liability or poor CNS penetration due to permanent positive charge.

Quote Request

Request a Quote for 3-Amino-3-(trifluoromethyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.